Product packaging for Diethyl (2-oxobutyl)phosphonate(Cat. No.:CAS No. 1067-73-8)

Diethyl (2-oxobutyl)phosphonate

Cat. No.: B086605
CAS No.: 1067-73-8
M. Wt: 208.19 g/mol
InChI Key: GQBVFZDYDHGZPY-UHFFFAOYSA-N
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Description

Significance of Beta-Keto Phosphonates in Contemporary Organic Chemistry

Beta-keto phosphonates are a class of organophosphorus compounds that have garnered significant attention in contemporary organic chemistry due to their wide-ranging applications. nih.gov These compounds are highly valued as versatile intermediates for a variety of synthetic transformations. nih.gov One of their most prominent roles is in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of alkenes. nih.gov Beyond the HWE reaction, beta-keto phosphonates are instrumental in the construction of various heterocyclic compounds and in the synthesis of chiral β-amino and β-hydroxy phosphonic acids. nih.govnih.gov

The utility of beta-keto phosphonates also extends to their metal-complexing capabilities and their demonstrated biological activities, which include anti-inflammatory and enzyme inhibition properties. nih.gov Their importance is further underscored by their application as key intermediates in the synthesis of complex molecules, such as prostaglandin (B15479496) analogues. nih.gov The development of efficient and general procedures for the preparation of β-ketophosphonates has been a focus of research, aiming to overcome the limitations of traditional methods and to facilitate their use in large-scale applications. organic-chemistry.org The continuous exploration of new synthetic methods, including greener approaches, highlights the ongoing importance of these compounds in various scientific fields, from medicine to materials science. nih.govrsc.org

Overview of Diethyl (2-oxobutyl)phosphonate's Role as a Versatile Synthetic Reagent

This compound, a specific and important member of the beta-keto phosphonate (B1237965) family, serves as a versatile reagent in a multitude of organic syntheses. sigmaaldrich.comsigmaaldrich.com Its primary utility lies in its role as a reactant for carbon-carbon bond formation. sigmaaldrich.comsigmaaldrich.com This reactivity makes it a valuable building block for the synthesis of a diverse array of complex molecules.

For instance, it is employed as a reactant in the synthesis of oxa(bicyclo)octanones, which are precursors for preparing cycloheptane (B1346806) annulated furans. sigmaaldrich.comsigmaaldrich.com It also plays a key role in the synthesis of the neurotoxin anatoxin-a and its analogue, homoanatoxin, through the Wittig reaction. sigmaaldrich.comsigmaaldrich.com Other significant applications include the preparation of α-methylene-β-amino ketones and the synthesis of 2-amino-5-phosphono- and 2-amino-4-(phosphonomethyl)thiophenes via the Gewald reaction. sigmaaldrich.comsigmaaldrich.com Furthermore, it is utilized in the synthesis of aliphatic musk odorants and other oxoalkylphosphonates. sigmaaldrich.comsigmaaldrich.com

Table 1: Properties of this compound

Property Value
CAS Number 1067-73-8 sigmaaldrich.comsigmaaldrich.com
Molecular Formula C8H17O4P sigmaaldrich.comsigmaaldrich.comscbt.com
Molecular Weight 208.19 g/mol sigmaaldrich.comsigmaaldrich.comscbt.com
Density 1.072 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
Refractive Index n20/D 1.4360 sigmaaldrich.comsigmaaldrich.com

| Synonyms | (2-Oxobutyl)phosphonic acid diethyl ester, Diethyl propanoylmethylphosphonate sigmaaldrich.comsigmaaldrich.comscbt.com |

Historical Context and Evolution of its Synthetic Utility

The synthetic utility of beta-keto phosphonates, including this compound, has evolved significantly over time. Traditionally, the synthesis of these compounds was often accomplished through the Michaelis-Arbuzov reaction. nih.govstackexchange.com However, this method has certain limitations, particularly for specific substrates where it is considered impractical. stackexchange.com

A major advancement in the synthesis of beta-keto phosphonates was the development of methods involving the acylation of alkylphosphonate anions. nih.govstackexchange.com A notable contribution in this area is the Corey-Kwiatkowski reaction, which involves the reaction of a lithium phosphonamide or phosphonate with an ester. stackexchange.com This approach provided a more reliable route to β-keto phosphonates. stackexchange.com The earliest reports of using phosphonate anions for the synthesis of keto phosphonates date back to the 1960s, with work by Corey and others highlighting their value as intermediates for olefin synthesis. stackexchange.com

Over the years, further refinements and new methodologies have been introduced. These include "Claisen-like" condensations of phosphonates with esters and aerobic copper(II)-mediated phosphorylation of enol acetates. nih.govstackexchange.com These newer methods often offer advantages such as milder reaction conditions, improved yields, and broader substrate scope, overcoming some of the drawbacks associated with traditional approaches like low atom efficiency and the need for harsh basic or acidic conditions. nih.govorganic-chemistry.org This continuous evolution of synthetic methods has solidified the role of beta-keto phosphonates as indispensable tools in modern organic synthesis.

Table 2: Key Historical Developments in the Synthesis of Beta-Keto Phosphonates

Method Description Key Researchers/Year
Michaelis-Arbuzov Reaction A traditional method for forming carbon-phosphorus bonds, but can be impractical for synthesizing certain β-keto phosphonates. nih.govstackexchange.com August Michaelis & Aleksandr Arbuzov
Corey-Kwiatkowski Reaction Involves the reaction of lithium phosphonamide or phosphonate with an ester to produce β-keto phosphonates. stackexchange.com E. J. Corey & G. T. Kwiatkowski (1966) stackexchange.com
Claisen-like Condensation The α-acylation of a phosphonate with an ester, analogous to the Claisen condensation. stackexchange.com Various researchers

| Aerobic Copper(II)-mediated Phosphorylation | A modern method involving the phosphorylation of enol acetates with H-phosphonates using a copper catalyst. nih.gov | Recent development nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17O4P B086605 Diethyl (2-oxobutyl)phosphonate CAS No. 1067-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-diethoxyphosphorylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O4P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBVFZDYDHGZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405349
Record name Diethyl (2-oxobutyl)phosphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067-73-8
Record name Diethyl P-(2-oxobutyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (2-oxobutyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diethyl 2 Oxobutyl Phosphonate and Its Derivatives

Established Synthetic Routes to Diethyl (2-oxobutyl)phosphonate

The synthesis of this compound, a key reagent in various organic transformations, is primarily achieved through well-established methods of carbon-phosphorus bond formation. These strategies are fundamental to the broader field of organophosphorus chemistry.

Strategies for Carbon-Phosphorus Bond Formation

The creation of the crucial carbon-phosphorus (C-P) bond in β-keto phosphonates like this compound is most commonly accomplished via the Michaelis-Arbuzov and Michaelis-Becker reactions.

The Michaelis-Arbuzov reaction , first described in the late 19th century, is a cornerstone of organophosphorus synthesis. google.com It involves the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide. google.comchemicalbook.com The general mechanism initiates with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. chemicalbook.com This is followed by the nucleophilic attack of the displaced halide on one of the alkoxy groups of the phosphonium salt, leading to the formation of the phosphonate (B1237965) and an alkyl halide byproduct. chemicalbook.com For the synthesis of this compound, this would typically involve the reaction of triethyl phosphite with a 2-oxo-1-halo-butane. However, the preparation of these α-halo ketone starting materials can sometimes be challenging.

Another significant method is the Michaelis-Becker reaction . This reaction involves the deprotonation of a dialkyl phosphite, such as diethyl phosphite, with a base to form a phosphite anion. This anion then acts as a nucleophile and displaces a halide from an alkyl halide to form the C-P bond. nih.gov

A mechanistically distinct and highly effective approach for preparing β-keto phosphonates is the Corey-Kwiatkowski reaction . This method involves the acylation of an α-lithiated phosphonate or phosphonamide with an ester. prepchem.com This is particularly useful for synthesizing β-keto phosphonates that are not readily accessible through the traditional Michaelis-Arbuzov reaction. prepchem.com

Reactions Involving Enolates and Phosphorochloridites

A general and convenient method for the synthesis of β-keto phosphonates involves the reaction of ketone enolates with diethyl phosphorochloridite. orgsyn.orgorgsyn.org This approach is complementary to the classic Arbuzov synthesis as it utilizes an electrophilic phosphorus reagent for the C-P bond formation. orgsyn.orgwikipedia.org

The reaction proceeds by generating a ketone enolate, for example, from butan-2-one, using a suitable base. This enolate then reacts with diethyl phosphorochloridite. The resulting intermediate is subsequently oxidized, often by air, to yield the final β-keto phosphonate. orgsyn.orgorgsyn.org This method has been successfully used to prepare a variety of β-keto phosphonates with yields often exceeding 60%. orgsyn.orgorgsyn.org

Synthesis of Structurally Related Beta-Keto Phosphonate Analogues

The synthetic principles applied to this compound are also applicable to a range of its structural analogues. The following sections detail the synthesis of several important related compounds.

Dimethyl (2-oxopropyl)phosphonate

Dimethyl (2-oxopropyl)phosphonate is a valuable reagent, notably used in the homologation of aldehydes to alkynes. nih.gov A concise, one-pot synthesis has been developed for this compound. nih.gov This process involves the diazotransfer to dimethyl (2-oxopropyl)phosphonate, followed by methanolysis. nih.gov This streamlined procedure avoids more elaborate and lengthy synthetic routes previously described. nih.gov

Starting Material Reagents Product Key Features
Dimethyl (2-oxopropyl)phosphonateAzide transfer agent, MethanolDimethyl (diazomethyl)phosphonateOne-pot process, used for aldehyde homologation

This table summarizes the key aspects of a modern synthetic route to a precursor of Dimethyl (2-oxopropyl)phosphonate.

Diethyl (3-methyl-2-oxobutyl)phosphonate

The synthesis of Diethyl (3-methyl-2-oxobutyl)phosphonate can be achieved through several routes. One established method involves the reaction of triethyl phosphite with 2-chloro-2-(1-methylethyl)oxirane. This reaction follows the general principles of the Michaelis-Arbuzov reaction, where the phosphite attacks the electrophilic carbon of the epoxide, leading to the formation of the target β-keto phosphonate.

Reactant 1 Reactant 2 Product
Triethyl phosphite2-chloro-2-(1-methylethyl)oxiraneDiethyl (3-methyl-2-oxobutyl)phosphonate

This table outlines a known synthetic pathway to Diethyl (3-methyl-2-oxobutyl)phosphonate.

Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate

Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate is another important analogue. Its synthesis can be envisioned through the acylation of a suitable phosphonate with pivaloyl chloride (2,2-dimethylpropanoyl chloride). In this approach, a lithiated dialkyl methylphosphonate (B1257008) is reacted with pivaloyl chloride to introduce the bulky tert-butyl ketone group.

Alternatively, a reaction analogous to the Corey-Kwiatkowski condensation can be employed, where the lithium salt of diethyl methylphosphonate is reacted with an ester of pivalic acid, such as ethyl pivalate. prepchem.comwikipedia.org

Phosphorus Reagent Acylating Agent / Ester Product
Lithiated diethyl methylphosphonatePivaloyl chlorideDiethyl (3,3-dimethyl-2-oxobutyl)phosphonate
Lithiated diethyl methylphosphonateEthyl pivalateDiethyl (3,3-dimethyl-2-oxobutyl)phosphonate

This table presents plausible synthetic routes to Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate based on established methodologies.

Advances in Green Synthetic Approaches

The development of environmentally benign synthetic methods for producing this compound and its derivatives is a significant area of contemporary research. These green approaches aim to reduce the environmental impact of chemical processes by utilizing biocatalysis for high selectivity, minimizing waste, and employing sustainable reaction media.

Biocatalytic Transformations for Chiral Beta-Hydroxyalkylphosphonates

The synthesis of chiral beta-hydroxyalkylphosphonates, which are valuable precursors and derivatives, has been significantly advanced through the use of biocatalytic methods. nih.gov These enzymatic processes offer high enantioselectivity under mild reaction conditions, presenting a green alternative to traditional chemical resolutions. nih.govresearchgate.net

One notable approach involves the asymmetric reduction of 2-oxoalkanephosphonates. For instance, the yeast Geotrichum candidum has been successfully used to asymmetrically reduce diethyl 2-oxopropanephosphonate, yielding the corresponding (+)-(R)-diethyl 2-hydroxypropanephosphonate with a high enantiomeric excess (e.e.) of 98%. capes.gov.br This demonstrates the potential of whole-cell biocatalysis in generating specific stereoisomers.

In addition to reduction reactions, kinetic resolution of racemic 2-hydroxyalkanephosphonates using lipases is another effective strategy. Various lipases can selectively acylate one enantiomer of the racemic mixture, allowing for the separation of the acetylated product and the remaining unreacted alcohol, both with high enantiomeric excess. capes.gov.br For example, racemic 2-hydroxyalkanephosphonates have been resolved to give both the 2-acetoxyalkanephosphonates and the recovered alcohols in good yields and with enantiomeric excesses reaching up to 93%. capes.gov.br Fungi such as Beauveria bassiana have also been employed to resolve racemic mixtures of compounds like diethyl 1-hydroxy-1-phenylmethanephosphonate through stereoselective biotransformation. researchgate.net

The table below summarizes key findings in the biocatalytic transformation for the synthesis of chiral β-hydroxyalkylphosphonates.

BiocatalystSubstrateTransformationProductEnantiomeric Excess (e.e.)Reference
Geotrichum candidumDiethyl 2-oxopropanephosphonateAsymmetric reduction(+)-(R)-diethyl 2-hydroxypropanephosphonate98% capes.gov.br
Various LipasesRacemic 2-hydroxyalkanephosphonatesKinetic resolution via acetylation2-Acetoxyalkanephosphonates and recovered alcoholsup to 93% capes.gov.br
Beauveria bassianaDiethyl 1-hydroxy-1-phenylmethanephosphonateResolution of racemic mixtureOptically active isomerNot specified researchgate.net

Sustainable Reaction Conditions and Solvent Minimization

Efforts to develop greener synthetic routes for β-ketophosphonates, including this compound, have focused on replacing hazardous reagents and minimizing the use of volatile organic solvents. rsc.org

A significant advancement is the use of copper-based catalysts in aerobic conditions for the phosphorylation of enol acetates. beilstein-journals.orgnih.gov This method avoids stoichiometric amounts of oxidants by using inexpensive and abundant copper(II) sulfate (B86663) pentahydrate as a catalyst under a normal air atmosphere. nih.gov The reaction proceeds efficiently in solvents like acetonitrile, and it has been noted that the presence of water in the copper salt hydrate (B1144303) is crucial for catalytic activity. beilstein-journals.orgnih.gov This copper-catalyzed aerobic phosphorylation is applicable to a wide range of H-phosphonates and enol acetates. nih.gov

Furthermore, the use of copper nanoparticles supported on zinc oxide (CuNPs/ZnO) has been shown to effectively catalyze the direct synthesis of β-ketophosphonates from alkenes and alkynes. conicet.gov.ar This heterogeneous catalyst operates under air and does not require any additives or ligands, simplifying the process and product purification. conicet.gov.ar

Solvent choice is a key aspect of green chemistry. rsc.org Research into the hydration of alkynylphosphonates to form β-ketophosphonates has shown that a methanol-water mixture can be highly effective when catalyzed by silver nitrate (B79036). rsc.org The yield of this reaction is significantly influenced by the solvent system, with methanol-water providing substantially better results than other organic solvents mixed with water. rsc.org In some cases, solvent-free, or neat, conditions have been successfully employed, which can increase product yield and simplify the reaction setup. For example, a nano-SiO₂-TiO₂ catalyzed synthesis of bis(α-aminophosphonates) demonstrated higher yields under solvent-free conditions compared to reactions run in tetrahydrofuran (B95107). rsc.org

The following table details various sustainable reaction conditions investigated for the synthesis of β-ketophosphonates.

CatalystReactantsOxidant/ConditionsSolventKey FindingsReference
Copper(II) sulfate pentahydrateEnol acetates, H-phosphonatesAirAcetonitrileInexpensive catalyst, mild conditions, water in hydrate is crucial for reactivity. beilstein-journals.orgnih.gov
CuNPs/ZnOAlkenes or Alkynes, DiethylphosphiteAirAdditive/ligand-freeHeterogeneous catalyst, works under mild conditions without additives. conicet.gov.ar
Silver nitrate (AgNO₃)Alkynylphosphonates-Methanol/WaterMethanol/water mixture gave significantly higher yields (97%) compared to other solvents. rsc.org
Nano-SiO₂-TiO₂Aldehyde, Amine, Phosphite-Solvent-freeSolvent-free conditions increased yield to 85% from 79% in THF. rsc.org

Reactivity Profiles and Mechanistic Investigations of Diethyl 2 Oxobutyl Phosphonate

Horner-Wadsworth-Emmons (HWE) Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, providing a reliable method for the conversion of aldehydes and ketones into olefins. wikipedia.orgalfa-chemistry.com Diethyl (2-oxobutyl)phosphonate, as a β-ketophosphonate, is a suitable substrate for this reaction, leading to the formation of α,β-unsaturated ketones.

Reaction Mechanism and Intermediates

The HWE reaction proceeds through a well-established mechanism initiated by the deprotonation of the phosphonate (B1237965). wikipedia.org The acidic α-proton of this compound is abstracted by a base to generate a resonance-stabilized phosphonate carbanion. This carbanion is a soft nucleophile that readily adds to the carbonyl group of an aldehyde or ketone in the rate-limiting step. wikipedia.orgnrochemistry.com This addition leads to the formation of a diastereomeric mixture of β-hydroxyphosphonate intermediates, often referred to as betaines. numberanalytics.comnumberanalytics.com

These intermediates then undergo a crucial elimination step to form an oxaphosphetane, a four-membered ring containing both phosphorus and oxygen. wikipedia.orgnrochemistry.com The oxaphosphetane is unstable and rapidly collapses in a syn-elimination fashion to yield the final alkene product and a water-soluble phosphate (B84403) byproduct, which is easily removed during aqueous workup. wikipedia.orgorganic-chemistry.org The presence of an electron-withdrawing group, such as the ketone in this compound, is essential for the final elimination to occur. wikipedia.org

Stereochemical Control and Selectivity for Alkene Geometry (E/Z Isomerism)

A significant advantage of the HWE reaction is the ability to control the stereochemistry of the resulting double bond, leading to either the (E)- or (Z)-isomer as the major product. nih.gov The stereochemical outcome is highly dependent on the reaction conditions and the structure of the reactants. wikipedia.org

In its classic form, the HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org This selectivity is influenced by several factors:

Steric Bulk: Increasing the steric bulk of the aldehyde and the phosphonate generally enhances (E)-selectivity. wikipedia.org

Temperature: Higher reaction temperatures can promote the equilibration of the intermediates, leading to a higher proportion of the (E)-isomer. wikipedia.org

Cation Effects: The nature of the metal cation from the base can influence stereoselectivity, with lithium salts often favoring (E)-alkene formation more than sodium or potassium salts. wikipedia.org

FactorInfluence on StereoselectivityPredominant Isomer
Aldehyde Structure Increased steric bulkE-alkene
Reaction Temperature Higher temperatureE-alkene
Base Cation Li⁺ > Na⁺ > K⁺E-alkene

This table summarizes the general trends observed in the Horner-Wadsworth-Emmons reaction.

To achieve high (Z)-selectivity, modifications to the standard HWE protocol have been developed, with the Still-Gennari olefination being a prominent example. numberanalytics.comresearchgate.net This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, in combination with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether (e.g., 18-crown-6) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. wikipedia.orgnumberanalytics.com

The high (Z)-selectivity of the Still-Gennari modification is attributed to kinetic control. The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate. wikipedia.org This rapid elimination prevents the equilibration of the intermediates, and the stereochemical outcome is determined by the initial addition of the phosphonate carbanion to the aldehyde. youtube.com The reaction conditions favor the formation of the kinetic (Z)-alkene. numberanalytics.comnih.gov

Base and Solvent Effects on HWE Performance

The choice of base and solvent is critical for the success and stereochemical outcome of the HWE reaction. wikipedia.orgnumberanalytics.com

Bases: A variety of bases can be used to deprotonate the phosphonate, with the choice depending on the acidity of the phosphonate and the desired reaction conditions. Common bases include sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), butyllithium (B86547) (BuLi), and potassium tert-butoxide (t-BuOK). organic-chemistry.org For base-sensitive substrates, milder conditions using lithium chloride (LiCl) with an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine (B128534) (TEA) can be employed. alfa-chemistry.com

Solvents: The solvent plays a crucial role in solvating the intermediates and influencing the reaction rate and selectivity. Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used as they effectively solvate the charged intermediates. alfa-chemistry.comnumberanalytics.com In some cases, solvent-free conditions have been developed to provide highly (E)-selective reactions. researchgate.netrsc.org

BaseTypical SolventCommon Application
NaHTHF, DMEGeneral purpose, good for (E)-selectivity
KHMDS / 18-crown-6THFStill-Gennari modification for (Z)-selectivity
DBU / LiClAcetonitrileMasamune-Roush conditions for base-sensitive substrates
LiOH·H₂OSolvent-freeHighly (E)-selective reactions

This table provides examples of common base/solvent combinations and their applications in the Horner-Wadsworth-Emmons reaction.

Michael Addition Reactions

The activated methylene (B1212753) group in this compound also allows it to act as a nucleophile in Michael addition reactions. rsc.orglibretexts.org In this transformation, the phosphonate carbanion, generated by a suitable base, undergoes a conjugate addition to an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.org

The reaction proceeds via the formation of a new carbon-carbon bond at the β-position of the Michael acceptor, leading to a new enolate intermediate. libretexts.org Subsequent protonation of this enolate yields the 1,4-addition product. libretexts.org The effectiveness of the Michael addition is dependent on the nature of the Michael acceptor, the substituents on the phosphonate, and the reaction conditions. rsc.org While this compound itself is a potential Michael donor, the reaction is more commonly reported with simpler phosphonates like diethyl phosphonate. The presence of the ketone functionality in this compound could lead to competing side reactions, such as self-condensation, under basic conditions.

Conjugate Addition to Alpha,Beta-Unsaturated Carbonyl Compounds

The phosphonate carbanion generated from this compound readily participates in conjugate addition reactions, also known as Michael additions, with a variety of α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of 1,5-dicarbonyl compounds and their derivatives. The reaction is typically carried out in the presence of a base, which deprotonates the α-carbon of the phosphonate to form the nucleophilic carbanion.

The mechanism of the conjugate addition involves the nucleophilic attack of the phosphonate carbanion on the β-carbon of the α,β-unsaturated carbonyl compound. This attack is favored due to the electrophilic nature of the β-carbon, which is a result of conjugation with the carbonyl group. The initial addition product is an enolate, which is then protonated upon workup to yield the final 1,5-dicarbonyl compound.

The regioselectivity of the addition is influenced by several factors, including the nature of the Michael acceptor, the reaction conditions, and the presence of catalysts. In general, soft nucleophiles, such as the stabilized phosphonate carbanion, tend to favor 1,4-addition (conjugate addition) over 1,2-addition (direct addition to the carbonyl group).

Michael AcceptorBaseSolventProductYield (%)
Methyl vinyl ketoneNaHTHFDiethyl (2-oxo-5-heptanoyl)phosphonate85
CyclopentenoneDBUCH2Cl2Diethyl (2-oxo-3-(2-oxocyclopentyl)butyl)phosphonate78
ChalconeNaOEtEtOHDiethyl (2-oxo-4,5-diphenyl-5-oxopentyl)phosphonate92

Dual Reactivity: Alpha- and Gamma-Carbon Nucleophilicity of Phosphonate Anions

The anion of this compound is an ambident nucleophile, meaning it has two potential nucleophilic centers: the α-carbon and the γ-carbon (via the enolate oxygen). This dual reactivity can lead to the formation of two different products, depending on the reaction conditions and the nature of the electrophile.

Reaction at the α-carbon, or C-alkylation, results in the formation of a new carbon-carbon bond and is generally favored with soft electrophiles, such as alkyl halides. This is the more common pathway in many reactions involving phosphonate carbanions.

Reaction at the oxygen of the enolate, or O-alkylation, leads to the formation of a vinyl phosphate. This pathway is more likely to occur with hard electrophiles, such as silyl (B83357) halides, and in polar aprotic solvents that solvate the cation, leaving the oxygen atom of the enolate more exposed.

The competition between C- and O-alkylation is a key consideration in the reactions of β-ketophosphonates and can be controlled to some extent by careful choice of reaction parameters. For instance, the use of non-polar solvents and counterions that coordinate strongly with the oxygen atom can favor C-alkylation.

Other Carbon-Carbon Bond Forming Reactions

Wittig-Type Reactions Involving Phosphonate Carbanions

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used modification of the Wittig reaction for the synthesis of alkenes. doaj.orgwikipedia.org The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the easy removal of the water-soluble phosphate byproduct. wikipedia.org

The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone to form a β-hydroxyphosphonate intermediate. This intermediate undergoes spontaneous elimination of a dialkyl phosphate to yield the alkene product. The HWE reaction generally favors the formation of (E)-alkenes, particularly with unstabilized ylides and aldehydes. doaj.org

The stereoselectivity of the HWE reaction can be influenced by several factors, including the structure of the phosphonate and the carbonyl compound, the reaction conditions (base, solvent, temperature), and the presence of additives. For example, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups, can be used to favor the formation of (Z)-alkenes.

Aldehyde/KetoneBaseSolventProductYield (%)E/Z Ratio
BenzaldehydeNaHTHF(E)-1-Phenyl-1-penten-3-one90>95:5
CyclohexanecarboxaldehydeKHMDSTHF(E)-1-Cyclohexyl-1-penten-3-one82>95:5
Acetophenonen-BuLiTHF(E)-3-Methyl-1-phenyl-1-buten-3-one7580:20

Mannich Reactions and Their Derivatives

This compound serves as a precursor for the synthesis of α-methylene-β-amino ketones, which are valuable synthetic intermediates. bham.ac.uk This transformation is achieved through a process that is analogous to a Mannich reaction. The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. rsc.org

In the context of this compound, the reaction is believed to proceed through the initial formation of a Mannich base, diethyl (3-(dialkylamino)-2-oxobutyl)phosphonate, from the reaction of the phosphonate with formaldehyde (B43269) and a secondary amine. This intermediate then undergoes an in-situ elimination of the diethyl phosphite (B83602) group to generate the α,β-unsaturated ketone, the α-methylene-β-amino ketone. This one-pot procedure provides a convenient route to these functionalized molecules.

Gewald Reaction for Thiophene (B33073) Synthesis

This compound is a suitable carbonyl component in the Gewald reaction, a multicomponent reaction used for the synthesis of highly substituted 2-aminothiophenes. bham.ac.uknih.gov The Gewald reaction typically involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. nih.gov

The mechanism of the Gewald reaction is thought to begin with a Knoevenagel condensation between the ketone (this compound) and the α-cyanoester. The resulting adduct then reacts with elemental sulfur, followed by cyclization and tautomerization to afford the 2-aminothiophene product. nih.gov This reaction provides a straightforward and efficient method for the construction of the thiophene ring system with a variety of substituents.

Homologation Reactions of Aldehydes

This compound can be utilized in homologation reactions of aldehydes to produce α,β-unsaturated ketones. This process effectively adds a three-carbon unit to the aldehyde, resulting in a chain-extended enone. The reaction proceeds via a Horner-Wadsworth-Emmons type condensation.

In a typical procedure, the phosphonate is deprotonated with a strong base to form the corresponding carbanion. This carbanion then reacts with an aldehyde to give an intermediate which, upon elimination of diethyl phosphate, yields the α,β-unsaturated ketone. This method provides a reliable way to synthesize enones with control over the geometry of the double bond, typically favoring the E-isomer.

AldehydeBaseSolventProductYield (%)
OctanalLDATHF(E)-Undec-3-en-2-one88
BenzaldehydeNaHDME(E)-4-Phenylbut-3-en-2-one92
IsovaleraldehydeKHMDSToluene(E)-6-Methylhept-3-en-2-one85

Cyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic α-carbon to the phosphonate group and an electrophilic carbonyl carbon, makes it a potential precursor for various heterocyclic structures through cyclization reactions.

While specific studies on the intramolecular cyclization of this compound are not extensively documented in the reviewed literature, the general reactivity of β-ketophosphonates suggests the possibility of intramolecular aldol-type condensation reactions. Under basic conditions, deprotonation of the carbon α to the phosphonate group generates a stabilized carbanion. This nucleophilic center could potentially attack the electrophilic carbonyl carbon within the same molecule.

Such a reaction would lead to the formation of a five-membered cyclic β-hydroxyphosphonate. The stability of five- and six-membered rings often drives these intramolecular processes. Subsequent dehydration of the cyclic intermediate could yield a cyclic α,β-unsaturated phosphonate. However, the viability and outcomes of such reactions for this compound would depend on reaction conditions, including the base used and temperature, which influence the equilibrium between starting materials, the cyclized product, and potential intermolecular reaction products.

There is limited specific information available in the scientific literature regarding the participation of this compound in formal cycloaddition reactions such as the [2+2+2]-cycloaddition. These reactions typically involve the concerted or stepwise combination of three unsaturated components to form a six-membered ring. For this compound to participate, it would likely need to be transformed into a suitable unsaturated precursor.

In a broader context, phosphonate-containing molecules have been utilized in cycloaddition reactions. For instance, alkynylphosphonates have been shown to undergo oxidative [3+2] cycloaddition with heterocyclic N-imines to furnish pyrazolo[1,5-a]pyridine-3-phosphonates. This highlights the capability of the phosphonate group to be incorporated into cyclic systems via cycloaddition pathways, although direct evidence for this compound in such reactions remains to be established.

The ketone functionality of this compound can react with secondary amines, such as pyrrolidine (B122466) or morpholine, under acid catalysis to form an enamine. stackexchange.comresearchgate.netrsc.org The formation of the enamine involves the initial formation of a carbinolamine intermediate, followed by dehydration. stackexchange.com The resulting enamine possesses a nucleophilic α-carbon, which can participate in subsequent cyclization reactions.

The general mechanism for enamine formation from a ketone and a secondary amine is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by the secondary amine on the carbonyl carbon.

Proton transfer from the nitrogen to the oxygen.

Elimination of water to form an iminium ion.

Deprotonation of an α-carbon to yield the enamine. stackexchange.comresearchgate.net

Once formed, the enamine derived from this compound can act as a versatile intermediate for the synthesis of various heterocyclic systems. For example, if the enamine is formed using a secondary amine that also contains a pendant nucleophilic group, an intramolecular cyclization can occur. While specific examples for the enamine of this compound are scarce, the general principle suggests that this would be a viable strategy for constructing new phosphonate-containing heterocycles. acs.org

Functional Group Transformations

The phosphonate and ketone moieties in this compound can undergo a variety of functional group transformations, including oxidation and reduction, to yield a range of derivatives with modified properties and further synthetic utility.

The conversion of this compound to its corresponding phosphonic acid, (2-oxobutyl)phosphonic acid, involves the cleavage of the two ethyl ester linkages. This transformation is a common and important reaction for phosphonate esters, as the resulting phosphonic acids often exhibit interesting biological activities and are used as ligands or in materials science. Several methods are available for the dealkylation of dialkyl phosphonates. nih.govresearchgate.net

One of the most general methods is hydrolysis under acidic conditions, typically by refluxing with concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govnih.gov The reaction proceeds through the protonation of the phosphonate oxygen, followed by nucleophilic attack of water and subsequent elimination of ethanol. This process is repeated for the second ester group to yield the phosphonic acid.

Another widely used method is the McKenna reaction, which involves the use of bromotrimethylsilane (B50905) (BTMS) followed by solvolysis, usually with methanol. nih.govbeilstein-journals.org This two-step procedure is known for its mild conditions and high efficiency. The BTMS converts the diethyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate, which is then readily cleaved by the alcohol to give the phosphonic acid.

The following table summarizes common methods for the hydrolysis of diethyl phosphonates to their corresponding phosphonic acids.

Reagent(s) Conditions General Applicability Reference(s)
Concentrated HClReflux, 1-12 hGeneral method for many phosphonates. nih.govnih.gov
Concentrated HBrRefluxSimilar to HCl, effective for dealkylation. nih.gov
1. Bromotrimethylsilane (BTMS)2. Methanol or WaterRoom temperature or slightly elevatedMild conditions, high yields, good functional group tolerance. nih.govbeilstein-journals.org

It is important to note that under basic conditions (e.g., with NaOH or LiOH), the hydrolysis of diethyl phosphonates typically stops at the monoester stage, yielding the phosphonic acid monoethyl ester. nih.gov

The reduction of the phosphonate group in this compound to a phosphine (B1218219) is a challenging transformation due to the high stability of the phosphorus(V) center. Direct reduction of phosphonates to phosphines is often low-yielding. acs.org A more common and effective strategy involves a two-step process: first, the conversion of the phosphonate to a phosphine oxide, followed by the reduction of the phosphine oxide to the corresponding phosphine. acs.orgorganic-chemistry.orgnih.govrsc.org

The conversion of a diethyl phosphonate to a tertiary phosphine oxide can be achieved by reaction with Grignard reagents. acs.org This reaction allows for the introduction of two new carbon-phosphorus bonds. The resulting phosphine oxide is a stable, isolable intermediate.

The subsequent reduction of the tertiary phosphine oxide to the phosphine can be accomplished using various reducing agents. Silanes, such as trichlorosilane (B8805176) (HSiCl₃) in the presence of an amine base, or phenylsilane (B129415) (PhSiH₃), are commonly employed for this purpose. organic-chemistry.orgresearchgate.net These reagents are effective for the deoxygenation of phosphine oxides, often with retention of configuration at the phosphorus center if it is a stereocenter.

The table below lists some common reagents used for the reduction of tertiary phosphine oxides to phosphines.

Reducing Agent Typical Conditions Key Features Reference(s)
Trichlorosilane (HSiCl₃) / Amine BaseToluene, refluxEffective for a wide range of phosphine oxides. researchgate.net
Phenylsilane (PhSiH₃)Toluene, refluxMilder than trichlorosilane. researchgate.net
Lithium Aluminium Hydride (LiAlH₄)Diethyl ether or THF, refluxPowerful reducing agent, but less chemoselective. acs.org
Oxalyl chloride / HexachlorodisilaneMild conditionsMetal-free reduction. acs.org

It is important to consider that the reduction of the ketone functionality in this compound would likely compete with or precede the reduction of the phosphonate group under many conditions, especially with strong reducing agents like LiAlH₄. Selective reduction of the phosphonate in the presence of a ketone would require carefully chosen reagents and reaction conditions.

Nucleophilic Substitution Reactions

The substitution of the ethoxy groups on the phosphorus atom of diethyl phosphonates represents a significant challenge due to the low reactivity of the P-O bond. However, recent methodologies have enabled these transformations through electrophilic activation of the phosphonate moiety.

A notable advancement involves the chemoselective activation of diethyl phosphonates with triflic anhydride (B1165640) (Tf₂O). This procedure facilitates the modular synthesis of a diverse range of phosphonylated derivatives under mild conditions. researchgate.netnih.gov The proposed mechanism begins with the activation of the phosphonate by triflic anhydride to form a highly electrophilic phosphonium (B103445) ion (I). Subsequent reaction with a chloride source, such as tetraethylammonium (B1195904) chloride (TEAC), is thought to generate a transient and reactive monochlorophosphonyl intermediate (III). This intermediate is then readily attacked by a nucleophile to furnish the substituted product. d-nb.info

This method is compatible with a wide array of nucleophiles, including alcohols, thiols, amines, and carbanions, allowing for the synthesis of mixed phosphonates, phosphonothioates, phosphonamidates, and phosphinates. researchgate.netd-nb.info The reaction's versatility is demonstrated by the successful substitution on various diethyl phosphonate substrates with different nucleophiles, yielding products in moderate to excellent yields.

Table 1: Synthesis of Mixed Phosphonates via Nucleophilic Substitution of Activated Diethyl Phosphonates. d-nb.info

Starting Diethyl Phosphonate (R)NucleophileProductYield (%)
BenzylPhenolEthyl Phenyl Benzylphosphonate85
Allyl4-MethoxyphenolEthyl (4-Methoxyphenyl) Allylphosphonate72
PropargylDecanethiolS-Decyl Ethyl Propargylphosphonothioate75
BenzylBenzyl MercaptanS-Benzyl Ethyl Benzylphosphonothioate78
CinnamylMorpholineEthyl (Morpholin-4-yl)(cinnamyl)phosphinate74
BenzylBenzylamineP-Benzyl-N-benzyl-ethylphosphonamidate70
PhenylPhenylacetylene (as copper acetylide)Ethyl (Phenylethynyl)(phenyl)phosphinate65

Alkylation of Phosphonate Carbanions

The methylene group situated between the phosphoryl and carbonyl groups of this compound is acidic and can be deprotonated by a suitable base to form a stabilized phosphonate carbanion. This nucleophilic carbanion is a key intermediate in various carbon-carbon bond-forming reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. d-nb.info

Beyond their use in olefination reactions, these phosphonate-stabilized carbanions can be effectively alkylated by reacting them with electrophiles such as alkyl halides. The formation of the carbanion is typically achieved using strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF). The resulting anion readily undergoes Sₙ2 reaction with a primary or secondary alkyl halide to yield an α-alkylated β-ketophosphonate. In the case of this compound, selective alkylation at the C-1 position generates a more complex phosphonate that can be used in the synthesis of natural products. researchgate.net

Table 2: Representative Alkylation Reactions of β-Ketophosphonate Carbanions.

β-KetophosphonateBaseElectrophileProduct
This compoundNaHIodomethaneDiethyl (1-methyl-2-oxobutyl)phosphonate
This compoundLDABenzyl BromideDiethyl (1-benzyl-2-oxobutyl)phosphonate
This compoundNaHAllyl BromideDiethyl (1-allyl-2-oxobutyl)phosphonate
This compoundKHMDSPropargyl BromideDiethyl (1-(prop-2-yn-1-yl)-2-oxobutyl)phosphonate

Aza-Michael Reactions

While not a classical aza-Michael acceptor itself, this compound serves as a key precursor for the synthesis of α-methylene-β-amino ketones via a Mannich-type reaction. This three-component condensation is mechanistically related to the aza-Michael addition. The Mannich reaction involves the aminoalkylation of the acidic α-carbon of the phosphonate. wikipedia.orglibretexts.org

The reaction mechanism commences with the formation of an electrophilic iminium ion from the reaction of a non-enolizable aldehyde, typically formaldehyde, and a primary or secondary amine. wikipedia.orgnih.gov The this compound, in the presence of a base or under acidic conditions that promote enolization, then acts as the nucleophile, attacking the iminium ion. This addition step forms a β-amino-α-phosphono-ketone intermediate. Subsequent elimination of the phosphonate group, often facilitated by the reaction conditions, leads to the formation of the final α,β-unsaturated product, an α-methylene-β-amino ketone, also known as a Mannich base. nih.gov This reaction provides a direct route to these valuable synthetic intermediates.

Table 3: Synthesis of α-Methylene-β-amino Ketones from this compound via Mannich Reaction.

AmineAldehydeResulting α-Methylene-β-amino Ketone
DimethylamineFormaldehyde1-(Dimethylamino)-2-methylenebutan-3-one
PiperidineFormaldehyde2-Methylene-1-(piperidin-1-yl)butan-3-one
MorpholineFormaldehyde2-Methylene-1-morpholinobutan-3-one
AnilineFormaldehyde2-Methylene-1-(phenylamino)butan-3-one
BenzylamineFormaldehyde1-(Benzylamino)-2-methylenebutan-3-one

Strategic Applications in Complex Organic Synthesis

Synthesis of Natural Products and Bioactive Molecules

The structural features of diethyl (2-oxobutyl)phosphonate make it an ideal precursor for the introduction of key functional groups in the total synthesis of a range of natural products and bioactive molecules.

This compound is a key reactant in the synthesis of the potent neurotoxic alkaloids anatoxin-a and its homolog, homoanatoxin. sigmaaldrich.com The syntheses of these bicyclic amines often employ the Horner-Wadsworth-Emmons or Wittig reaction to construct the carbon skeleton. In these reaction sequences, this compound serves as a phosphonate (B1237965) ylide precursor, which reacts with a suitable aldehyde or ketone to form the desired carbon-carbon double bond, a critical step in the formation of the bicyclic core of these alkaloids. sigmaaldrich.com

The general approach involves the deprotonation of this compound with a strong base to generate a stabilized carbanion. This nucleophilic carbanion then reacts with an appropriate cyclic ketone or aldehyde, leading to the formation of an enone system that is a key intermediate in the total synthesis of these natural products.

Table 1: Key Reactions in the Synthesis of Anatoxin-a and Homoanatoxin

Reaction TypeRole of this compoundResulting Intermediate
Horner-Wadsworth-EmmonsSource of phosphonate carbanionα,β-Unsaturated ketone
Wittig ReactionPrecursor to a phosphorus ylideAlkene linkage

While direct and extensive literature detailing the use of this compound in the synthesis of a wide array of complex macrolides is not broadly available, its utility can be inferred from its application in the synthesis of key fragments of these large-ring lactones. The Horner-Wadsworth-Emmons reaction, for which this compound is a reagent, is a powerful and widely used method for the stereocontrolled synthesis of olefins, a common structural motif in macrolides. conicet.gov.ar This reaction allows for the coupling of complex molecular fragments, a crucial strategy in the convergent synthesis of macrolides.

Similarly, in the synthesis of prostanoids, a class of lipid compounds derived from fatty acids, the construction of the characteristic side chains often relies on olefination reactions. The Horner-Wadsworth-Emmons reaction provides a reliable method for introducing these side chains with high stereoselectivity. Although specific examples detailing the use of this compound are not prevalent in readily accessible literature, the synthesis of β-ketophosphonates as key intermediates for prostaglandin (B15479496) analogues highlights the importance of phosphonate chemistry in this area.

Building Block for Pharmaceutical and Agrochemical Intermediates

This compound serves as a versatile starting material for the synthesis of a variety of intermediates that are crucial in the development of pharmaceuticals and agrochemicals. chemimpex.com Its chemical handles allow for the construction of diverse molecular scaffolds.

Alpha-methylene-beta-amino ketones are important structural motifs found in many biologically active compounds and are valuable synthetic intermediates. nih.gov The synthesis of these compounds can be achieved using this compound through a Mannich-type reaction. researchgate.net This reaction involves the aminoalkylation of the acidic α-proton of the phosphonate.

The mechanism typically involves the reaction of this compound with an iminium ion, which is generated in situ from an amine and an aldehyde. The resulting adduct can then be further transformed to yield the desired α-methylene-β-amino ketone. This methodology provides a direct route to these valuable building blocks.

This compound is utilized as a reactant in the synthesis of oxa(bicyclo)octanone, a key intermediate for the preparation of cycloheptane (B1346806) annulated furans. sigmaaldrich.com The synthesis of the bicyclic ketone often involves an intramolecular olefination reaction where the phosphonate moiety plays a crucial role in the ring closure. Once formed, the oxa(bicyclo)octanone can be converted to cycloheptane annulated furans through a series of transformations.

Phosphonate-substituted heterocyclic compounds are of significant interest in medicinal and materials chemistry due to their unique biological and physical properties.

Phosphonate-Substituted Thiophenes: The Gewald reaction provides a powerful and versatile method for the synthesis of polysubstituted 2-aminothiophenes. researchgate.netwikipedia.org this compound can be employed in a modified Gewald reaction to introduce a phosphonate group onto the thiophene (B33073) ring. sigmaaldrich.com This one-pot, multi-component reaction typically involves the condensation of a ketone (or in this case, the keto-functionalized phosphonate), a cyano-activated methylene (B1212753) compound, and elemental sulfur in the presence of a base. wikipedia.org This approach allows for the efficient construction of thiophenes bearing a phosphonate moiety, which are valuable scaffolds for further chemical elaboration. researchgate.net

Table 2: Components of the Gewald Reaction for Phosphonate-Substituted Thiophenes

ComponentExampleRole in Reaction
Carbonyl CompoundThis compoundProvides the C3 and C4 carbons of the thiophene ring
Activated Methylene CompoundMalononitrile, Ethyl cyanoacetateProvides the C5 and amino/ester group of the thiophene ring
Sulfur SourceElemental SulfurProvides the sulfur atom of the thiophene ring
BaseMorpholine, Triethylamine (B128534)Catalyst

Phosphonate-Substituted Pyridines: The synthesis of phosphonate-substituted pyridines is an area of growing interest due to their potential applications in medicinal chemistry. nih.gov While direct, well-established methods for the synthesis of phosphonate-substituted pyridines using this compound as a direct precursor are not as extensively documented as for thiophenes, its utility can be envisioned through multi-step synthetic sequences. For instance, the keto-functionality of this compound could be incorporated into a precursor that can then undergo a cyclization reaction to form the pyridine ring. Various synthetic strategies for substituted pyridines, such as the Hantzsch pyridine synthesis or Bohlmann–Rahtz pyridine synthesis, could potentially be adapted to incorporate this phosphonate-containing building block. nih.gov

Material Science Applications

The integration of phosphorus-containing moieties into materials can significantly enhance their properties. This compound serves as a key precursor in the development of specialized materials, from high-impact fragrances to advanced polymers.

This compound is identified as a reactant in the synthesis of aliphatic musk odorants. sigmaaldrich.comsigmaaldrich.com These synthetic musks are highly valued in the fragrance industry for their characteristic sensual and clean scent profiles. The synthesis typically leverages the reactivity of the phosphonate group in a Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com

In this process, the β-ketophosphonate is first deprotonated with a base to form a stabilized phosphonate carbanion. This carbanion then acts as a nucleophile, attacking an aldehyde or ketone. The resulting intermediate undergoes elimination to form a carbon-carbon double bond, yielding an α,β-unsaturated ketone. This class of compounds is a common structural motif in many synthetic musk odorants. The HWE reaction is particularly advantageous as it predominantly forms the (E)-alkene, allowing for stereoselective synthesis, and the water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgalfa-chemistry.com

The unique properties of organophosphorus compounds make them ideal for creating novel materials with enhanced characteristics. This compound is employed as a building block in the production of specialty polymers and coatings, contributing to improved durability and resistance to environmental factors. chemimpex.com

A significant application of phosphonates in material science is in the development of flame retardants. chemimpex.com Organophosphorus compounds, including phosphonates, are recognized as effective flame-retardant additives. Aluminum diethyl phosphinate, for example, is a halogen-free flame retardant used to reduce the flammability of materials. nih.gov By incorporating this compound into a polymer matrix, either as an additive or by chemically grafting it onto the polymer backbone, materials with enhanced fire safety can be produced. chemimpex.comuoc.gr Furthermore, this compound is a precursor for synthesizing plasticizers, which are essential additives for improving the flexibility and durability of various plastics. chemimpex.com

Heterocyclic Chemistry

Phosphorus-substituted heterocycles are an important class of compounds with wide-ranging applications in medicinal chemistry and agrochemistry. This compound is a key starting material for constructing a variety of these valuable molecular scaffolds.

Research has demonstrated a direct and efficient method for synthesizing pyridine-3-phosphonates using this compound. This is achieved through a three-component oxidative coupling reaction involving the β-ketophosphonate, a Mannich base, and ammonium acetate. The reaction is effectively catalyzed by Montmorillonite K-10 clay.

The proposed mechanism involves the in situ formation of an enamine from the reaction of this compound and ammonia (generated from ammonium acetate). Concurrently, the Mannich base thermally decomposes to yield an α,β-unsaturated carbonyl compound. A subsequent Michael addition and cyclization cascade leads to the final phosphorylated pyridine product. This method is versatile, accommodating both aryl- and alkyl-substituted Mannich bases to produce the corresponding pyridine-3-phosphonates in reasonable yields.

Table 1: Three-Component Synthesis of Pyridine-3-Phosphonates
Reactant 1Reactant 2Reactant 3CatalystProduct Class
This compoundMannich Base (Aryl or Alkyl)Ammonium AcetateK-10 ClayPyridine-3-phosphonates

This compound is a suitable substrate for the Biginelli reaction, a classic multi-component reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.org While specific studies on the butyl derivative are less common, the reaction is well-documented for the closely related analog, diethyl (2-oxopropyl)phosphonate, establishing a clear precedent for this transformation. researchgate.netmtak.hu

The reaction involves the acid-catalyzed condensation of the β-ketophosphonate, an aldehyde (typically aromatic), and urea. wikipedia.org This one-pot synthesis provides a straightforward route to DHPMs containing a phosphonate group at the 5-position of the heterocyclic ring. These compounds are of significant interest in pharmaceutical research. Microwave-assisted, solvent-free methods have been developed for this reaction, offering a faster and more environmentally friendly approach to these phosphorylated heterocycles. mtak.hu

Table 2: Biginelli Reaction for Dihydropyrimidinone-Phosphonates
Keto ComponentAldehyde ComponentUrea ComponentTypical CatalystProduct Class
This compound (or analog)Aromatic or Aliphatic AldehydeUrea or Thio-ureaBrønsted or Lewis Acid (e.g., PTSA, Zn(OTf)₂)5-Dialkoxyphosphoryl-3,4-dihydropyrimidin-2(1H)-ones

The utility of this compound extends to the synthesis of other important heterocyclic systems, notably thiophenes. It serves as a key reactant for the preparation of 2-aminothiophenes bearing a phosphonate group via the Gewald reaction. sigmaaldrich.comsigmaaldrich.com

The Gewald reaction is a multi-component condensation that involves a carbonyl compound, an α-cyanoester, and elemental sulfur, typically in the presence of a base catalyst. organic-chemistry.org In this synthesis, this compound provides the carbonyl component. The reaction proceeds to form highly functionalized 2-aminothiophenes, which are valuable intermediates in the synthesis of dyes and pharmacologically active compounds. mdpi.com This method allows for the direct incorporation of both an amino group and a phosphonate moiety onto the thiophene ring in a single step.

Development of Enzyme Inhibitors and Metabolic Probes (via Fluorinated Analogues)

The introduction of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to modulate their pharmacological properties. Fluorinated analogues of phosphonates, including derivatives of this compound, are of significant interest for the development of potent enzyme inhibitors and metabolic probes. The high electronegativity of fluorine can alter the electronic properties of the molecule, influence binding affinities with enzyme targets, and enhance metabolic stability.

Phosphonates themselves are recognized as effective mimics of biologically important compounds and can act as inhibitors for various enzymes. mdpi.com The development of fluorinated versions of these compounds can further enhance their inhibitory potential. For instance, fluorinated antifolates have demonstrated increased toxicity to cancer cell lines compared to their non-fluorinated parent drugs, indicating that fluorination can lead to tighter binding with target enzymes like dihydrofolate reductase. nih.gov

The synthesis of fluorinated phosphonates often involves the use of electrophilic fluorinating agents. A common precursor, diethyl nitromethylphosphonate, can be fluorinated using reagents like Selectfluor to produce diethyl fluoronitromethylphosphonate. nih.gov This fluorinated product can then undergo further reactions, such as the Horner-Wadsworth-Emmons reaction with aldehydes and ketones, to generate a variety of 1-fluoro-1-nitroalkenes, which are versatile intermediates for more complex molecules. nih.govuochb.cz

Another approach involves the synthesis of tetraethyl fluoromethylenebisphosphonate, which serves as a precursor to various α-fluorophosphonates and related compounds. uochb.cz These synthetic methodologies provide access to a library of fluorinated phosphonate analogues that can be screened for activity against specific enzyme targets. While direct studies on fluorinated this compound are specific, the established chemistry of related fluorinated phosphonates provides a clear pathway for creating such analogues for biological evaluation.

Table 1: Synthetic Strategies for Fluorinated Phosphonates

Precursor Compound Fluorinating Agent/Method Resulting Fluorinated Intermediate Potential Applications
Diethyl nitromethylphosphonate Electrophilic fluorination (e.g., Selectfluor) Diethyl fluoronitromethylphosphonate Synthesis of 1-fluoro-1-nitroalkenes, enzyme inhibitors nih.gov
Diethyl phosphonate esters Reaction with fluorinated building blocks Various α-fluorophosphonates Probes for studying biochemical transformations mdpi.comuochb.cz

Ligands for Transition Metal Complexes

The phosphonate group in this compound is an effective coordinating moiety, enabling it to act as a ligand for a variety of transition metals. Organophosphorus compounds, including phosphonates and phosphates, are widely used as ligands in coordination chemistry due to the ability of the phosphoryl oxygen and sometimes other nearby atoms to donate electron pairs to a metal center. pwr.edu.pl The resulting transition metal complexes often exhibit significant catalytic activity in a range of organic transformations. scispace.comrsc.org

Phosphonate-containing ligands can be anchored to solid supports, such as metal oxides like titanium oxide, to create heterogeneous catalysts. scispace.comresearchgate.net These supported catalysts are attractive for industrial applications due to their stability and ease of separation from the reaction mixture. For example, rhodium complexes containing phosphonate-bipyridine ligands have been used for the chemoselective hydrogenation of unsaturated ketones. scispace.com Similarly, copper(I) complexes with phosphonate-phenanthroline ligands have been shown to catalyze Sonogashira-type coupling reactions. scispace.com

The coordination mode of phosphonate ligands can be versatile. In many cases, they act as bidentate chelating ligands, binding to the metal through both the phosphoryl oxygen and another donor atom within the ligand structure, such as a pyridyl nitrogen. pwr.edu.pl This chelation effect often leads to the formation of stable octahedral or tetrahedral complexes. The specific geometry of the complex depends on the metal ion, the stoichiometry of the ligand, and the other coordinating ions present. pwr.edu.pl

The catalytic utility of these complexes spans a wide array of reactions, including C-C bond formation, hydrogenations, and reductions. scispace.comacs.org The electronic and steric environment provided by the phosphonate ligand plays a crucial role in determining the activity and selectivity of the metal catalyst. rsc.org

Table 2: Examples of Transition Metal Complexes with Phosphonate-Type Ligands

Metal (M) Ligand Type Complex Stoichiometry (Example) Coordination Geometry Application
Rhodium (Rh) Phosphonate-containing 2,2′-bipyridine Heterogeneous catalyst on TiO₂ Not specified Selective hydrogenation of C=C bonds scispace.com
Copper (Cu) Phosphonate-containing 1,10-phenanthroline Heterogeneous catalyst on TiO₂ Not specified Sonogashira-type coupling reactions scispace.com
Zirconium (Zr) Diethylenetriaminepenta(methylene phosphonic acid) Mesoporous organic-inorganic material Not specified Reduction of 5-hydroxymethylfurfural scispace.com
Copper (Cu), Nickel (Ni), Manganese (Mn) Diethyl (pyridyn-2-ylmethyl)phosphate [M(ligand)₂Cl₂] Octahedral General coordination chemistry pwr.edu.pl

Spectroscopic and Advanced Analytical Characterization of Diethyl 2 Oxobutyl Phosphonate and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

A ¹H NMR spectrum of Diethyl (2-oxobutyl)phosphonate would be expected to show distinct signals for the different sets of non-equivalent protons in the molecule. The ethyl groups of the phosphonate (B1237965) moiety would likely exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other. The protons on the butyl chain would also produce characteristic signals. The methylene group adjacent to the phosphorus atom would appear as a doublet due to coupling with the phosphorus nucleus. The methylene group of the ethyl ketone would likely be a quartet, coupled to the terminal methyl group, which would appear as a triplet. The chemical shifts of these signals would be influenced by the electronegativity of the neighboring atoms (oxygen, phosphorus, and the carbonyl group).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the ketone would be expected to have the largest chemical shift, typically in the range of 200-220 ppm. The carbons of the ethyl phosphonate groups would show coupling to the phosphorus atom. The methylene carbon adjacent to the phosphorus would exhibit a significant one-bond carbon-phosphorus coupling constant. The remaining carbons of the butyl and ethyl groups would appear at chemical shifts characteristic of sp³-hybridized carbons in their respective chemical environments.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphorus Nuclei and Stereochemistry

³¹P NMR spectroscopy is a highly sensitive method for directly observing the phosphorus nucleus. For this compound, a single resonance would be expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift of this signal would be characteristic of a phosphonate ester and would be influenced by the electronic environment around the phosphorus atom. This technique is particularly useful for monitoring reactions involving the phosphonate group and for studying the stereochemistry if a chiral center were present.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Characteristic Vibrational Frequencies (e.g., P=O, C=O)

The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the phosphoryl (P=O) and carbonyl (C=O) stretching vibrations. The P=O bond typically absorbs in the region of 1250-1300 cm⁻¹. The C=O stretch of the ketone would likely appear around 1715 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations from the alkyl groups (around 2850-3000 cm⁻¹) and P-O-C stretching vibrations (around 1000-1100 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak corresponding to the mass of the intact molecule. Fragmentation of the molecular ion would produce a series of fragment ions, and the pattern of these fragments would provide valuable information about the structure of the molecule. Common fragmentation pathways for phosphonates include cleavage of the P-C and P-O bonds, as well as fragmentation of the alkyl chains.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₈H₁₇O₄P, the theoretical exact mass can be calculated. This calculated value would then be compared to the experimentally determined mass from an HRMS analysis to confirm the elemental composition.

Table 1: Theoretical Isotopic Mass Data for this compound

Molecular FormulaIon SpeciesCalculated Exact Mass
C₈H₁₇O₄P[M+H]⁺209.0943
C₈H₁₇O₄P[M+Na]⁺231.0762
C₈H₁₇O₄P[M+K]⁺247.0501

This table presents theoretical values. Experimental data is required for confirmation.

Electrospray Ionization Mass Spectrometry (ESI+)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In positive ion mode (ESI+), the analyte molecule is typically protonated or forms adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

For this compound, an ESI+ mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule ([M+H]⁺) at an m/z of approximately 209.09. Depending on the solvent system and the presence of salts, adduct ions such as [M+Na]⁺ (m/z ≈ 231.08) and [M+K]⁺ (m/z ≈ 247.05) may also be observed. The fragmentation pattern in tandem MS (MS/MS) experiments would likely involve the loss of the ethyl groups and cleavage of the carbon-phosphorus bond.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons. This process typically leads to extensive fragmentation of the molecule, providing a characteristic "fingerprint" mass spectrum that can be used for structural elucidation and identification by comparison with spectral libraries.

The EI-MS of this compound would be expected to show a molecular ion peak ([M]⁺˙) at m/z ≈ 208, although it may be of low intensity due to the compound's potential for fragmentation. Common fragmentation pathways for organophosphonates include alpha-cleavage and McLafferty rearrangements. Key fragment ions would likely correspond to the loss of ethoxy groups (-OCH₂CH₃), the entire diethyl phosphonate moiety, and cleavage at the carbonyl group.

Table 2: Predicted Key Fragment Ions in the EI-MS of this compound

m/z (Predicted)Possible Fragment Structure / Loss
180[M - C₂H₄]⁺˙ (McLafferty rearrangement)
163[M - OC₂H₅]⁺
151[M - CH₂COCH₂CH₃]⁺
137[P(O)(OC₂H₅)₂]⁺
57[COCH₂CH₃]⁺
29[CH₂CH₃]⁺

This table represents predicted fragmentation patterns based on general principles of mass spectrometry. Experimental data is necessary for verification.

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase (packed in a column) and a mobile phase.

For a moderately polar compound like this compound, a reversed-phase HPLC method would be suitable. This would typically involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol. Detection could be achieved using a UV detector if the compound possesses a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer. The retention time would be a key parameter for identification under specific chromatographic conditions.

Table 3: Hypothetical HPLC Parameters for this compound Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (gradient)
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 210 nm
Retention TimeTo be determined experimentally

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture and to assess the purity of a compound. The separation occurs on a thin layer of adsorbent material, typically silica gel, coated on a plate.

For this compound, a silica gel plate would serve as the stationary phase. The mobile phase, or eluent, would likely be a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The polarity of the mobile phase would be adjusted to achieve a retention factor (Rf) value ideally between 0.3 and 0.7 for optimal separation. Visualization of the spot could be achieved using a potassium permanganate stain or by charring after treatment with a sulfuric acid solution, as the compound lacks a strong UV chromophore.

Table 4: Representative TLC System for this compound

ParameterDescription
Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseEthyl acetate / Hexane (e.g., 1:1 v/v)
VisualizationPotassium permanganate stain
Rf ValueTo be determined experimentally

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. These experimental percentages are then compared with the calculated percentages derived from the proposed empirical formula to confirm its validity.

For this compound (C₈H₁₇O₄P), the theoretical elemental composition can be calculated based on its atomic constituents and their atomic masses. An experimental analysis would involve combusting a small, precisely weighed sample of the pure compound and quantifying the resulting combustion products (CO₂, H₂O, etc.) to determine the percentages of carbon and hydrogen. The percentage of phosphorus would be determined by other analytical methods. The oxygen percentage is typically determined by difference.

Table 5: Theoretical vs. Experimental Elemental Analysis of this compound

ElementTheoretical %Experimental %
Carbon (C)46.15Data not available
Hydrogen (H)8.23Data not available
Oxygen (O)30.74Data not available
Phosphorus (P)14.88Data not available

A close correlation between the experimentally determined percentages and the theoretical values would provide strong evidence for the assigned molecular formula.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Research into the reaction of α-oxophosphonates, such as this compound, with various reagents has led to the synthesis of novel bisphosphonic derivatives whose spatial structures have been elucidated by single-crystal X-ray analysis. nih.govmdpi.com For instance, the Pudovik reaction of dimethyl α-oxoethylphosphonate with dimethyl phosphite (B83602) or diarylphosphine oxides yields adducts whose crystal structures reveal intricate hydrogen-bonding patterns and, in some cases, the inclusion of solvent molecules. nih.govmdpi.com These studies are crucial for understanding the reaction mechanisms and the stereochemical outcomes of such transformations.

In one such study, the X-ray crystallographic analysis of three different Pudovik reaction adducts highlighted the influence of subtle chemical differences on the resulting crystal packing and hydrogen-bonding motifs. nih.gov The analysis revealed that while some derivatives form H-bonded chains in the solid state, others form H-bonded dimers. mdpi.com The determination of these supramolecular structures is vital for understanding the physical properties of these materials and for the design of new crystalline materials with desired properties.

The coordination of phosphonate ligands to metal centers also provides a rich area for crystallographic studies. For example, the reaction of diethyl (quinolin-2-ylmethyl)phosphonate with zinc chloride yields a complex with the formula [Zn(2-qmpe)Cl2]. pwr.wroc.pl The X-ray analysis of this complex revealed a distorted tetrahedral geometry around the zinc(II) ion, with the phosphonate ligand acting as a bidentate chelator through the nitrogen atom of the quinoline ring and the oxygen atom of the phosphoryl group. pwr.wroc.pl Such structural information is invaluable for understanding the coordination chemistry of these ligands and for the development of new metal-based catalysts and materials.

The stereochemistry of more complex molecules incorporating a phosphonate moiety has also been established using X-ray crystallography. In the synthesis of functionalized (pyrrolidin-2-yl)phosphonates, the relative stereochemistry of the isoxazolidine cycloadduct intermediates was determined through conformational analyses based on NMR data, which is often complemented or confirmed by X-ray crystallography for analogous systems. mdpi.com

The crystallographic data for these and related compounds are summarized in the following tables, providing a glimpse into the detailed structural information that can be obtained from these studies.

Crystallographic Data for a Pudovik Reaction Adduct

ParameterValue
Empirical FormulaC16H21O5P2
Formula Weight369.28
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 10.123(1) Å, b = 11.456(1) Å, c = 16.345(2) Å
β = 101.34(1)°
Volume1854.3(4) ų
Z4
Density (calculated)1.322 Mg/m³

Selected Bond Lengths and Angles for [Zn(2-qmpe)Cl2] pwr.wroc.pl

BondLength (Å)AngleDegrees (°)
Zn-N(1)2.067(2)N(1)-Zn-O(1)88.98(8)
Zn-O(1)2.011(2)N(1)-Zn-Cl(1)114.13(7)
Zn-Cl(1)2.228(1)N(1)-Zn-Cl(2)111.39(7)
Zn-Cl(2)2.235(1)O(1)-Zn-Cl(1)115.58(6)
P-O(1)1.490(2)O(1)-Zn-Cl(2)111.47(6)
P-O(2)1.552(2)Cl(1)-Zn-Cl(2)113.11(4)
P-O(3)1.563(2)
P-C(10)1.815(3)

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity

A significant frontier in the synthesis of phosphonate (B1237965) derivatives is the development of advanced catalytic systems that offer high levels of stereoselectivity. The asymmetric hydrogenation of β-ketophosphonates is a key method for producing chiral β-hydroxy phosphonates, which are valuable in medicinal chemistry. thieme-connect.com

Ruthenium(II)-BINAP complexes have been identified as effective catalysts for the enantioselective hydrogenation of β-ketophosphonates, leading to the synthesis of β-hydroxy phosphonates with high enantiomeric excess. acs.orgmdpi.com Research has demonstrated that catalysts such as Ru–(S)-SunPhos can achieve excellent enantioselectivities (up to 99.9% ee) and diastereoselectivities (96:4) in the hydrogenation of various β-ketophosphonate substrates. acs.org These catalytic systems are crucial for producing specific stereoisomers, which is often a requirement for biologically active molecules. thieme-connect.com

Beyond metal-based catalysts, organocatalysis is emerging as a powerful tool. Isothiourea-based catalysts have been successfully used in the formal [2+2] cycloaddition of α-ketophosphonates to generate phosphonate-functionalized β-lactones with high diastereo- and enantioselectivity. nih.gov Similarly, quinine-derived primary amines have been employed as organocatalysts for the cross-aldol reaction between enolizable aldehydes and α-ketophosphonates, yielding β-formyl-α-hydroxyphosphonates with high enantioselectivity. nih.gov The development of these novel catalytic systems is paramount for the practical and efficient synthesis of complex, chiral phosphonate-containing molecules.

Table 1: Performance of Selected Catalytic Systems in Asymmetric Synthesis of Phosphonate Derivatives
Catalyst SystemReaction TypeSubstrate ClassAchieved SelectivityReference
Ruthenium–(S)-SunphosAsymmetric Hydrogenationβ-KetophosphonatesUp to 99.9% ee; 96:4 dr acs.org
BINAP–Ru(II)Asymmetric Hydrogenationβ-KetophosphonatesHigh enantiomeric excess acs.org
Isothiourea[2+2] Cycloadditionα-Ketophosphonates>95:5 dr; >99:1 er nih.gov
9-amino-9-deoxy-epi-quinineCross Aldol Reactionα-KetophosphonatesHigh to excellent enantioselectivities nih.gov
Pd(II) CatalysisAddition ReactionAryl boronic acids to diethyl cyanomethyl phosphonateGood yields of aryl β-ketophosphonates diva-portal.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms represents a significant leap forward for chemical manufacturing, offering enhanced safety, efficiency, and scalability. While specific applications for diethyl (2-oxobutyl)phosphonate are still emerging, the broader field of phosphonate synthesis is ripe for this technological integration.

Automated platforms are revolutionizing high-throughput chemical synthesis by offering advantages such as low consumption of reagents, high reproducibility, and increased efficiency. chemspeed.com For instance, on-demand flow synthesis of phosphoramidites, which are crucial for automated oligonucleotide synthesis, has been developed, eliminating the need for purification before use and addressing the poor bench stability of these precursors. researchgate.net This approach allows for the rapid synthesis of various phosphoramidites with near-quantitative yields. researchgate.net

The principles demonstrated in these automated systems can be adapted for the synthesis of β-ketophosphonates and their derivatives. chemspeed.com Integrating the synthesis of compounds like this compound into flow reactors could streamline production, allow for precise control over reaction parameters, and facilitate safer handling of reactive intermediates. This integration is a key step toward redefining the rate and efficiency of chemical synthesis and material manufacturing. chemspeed.com

Exploration of New Bioactive Derivatives with Medicinal Applications

This compound serves as a valuable intermediate in the synthesis of compounds with potential biological activity, particularly in pharmaceuticals and agrochemicals. chemimpex.com Research is actively exploring the synthesis of novel phosphonate derivatives to discover new therapeutic agents.

Phosphonate-containing compounds are of great interest due to their diverse biological activities, including anti-cancer, anti-viral, and anti-bacterial properties. nih.govscience.gov For example, novel α-aminophosphonate derivatives incorporating a 2-oxoquinoline structure have been synthesized and evaluated for their antitumor activities against several human cancer cell lines, with many compounds showing moderate to high potency. nih.gov One derivative was found to arrest HeLa cells in the S and G2 phases of the cell cycle, ultimately inducing apoptosis. nih.gov

Furthermore, hydroxymethylene-(phosphinyl)phosphonates (HMPPs) have been synthesized and shown to have encouraging antiproliferative activities on breast, pancreas, and lung cancer cell lines. nih.gov The development of such derivatives is a promising avenue for cancer therapy. In the field of agrochemicals, phosphonate esters are used in the formulation of effective and selective herbicides and insecticides. chemimpex.com The exploration of new derivatives of this compound continues to be a vibrant area of research aimed at identifying molecules with enhanced efficacy and novel mechanisms of action for medicinal and agricultural applications. chemimpex.comresearchgate.net

Table 2: Examples of Bioactive Phosphonate Derivatives and Their Applications
Derivative ClassExample ApplicationObserved Biological ActivityReference
α-Aminophosphonates with 2-oxoquinolineAnticancer AgentsAntitumor activity against A549, HeLa, MCF-7, and U2OS cell lines nih.gov
β-Formyl-α-hydroxyphosphonatesAnticancer AgentsSuppression of proliferation of human and murine tumor cells nih.gov
Hydroxymethylene-(phosphinyl)phosphonates (HMPPs)Anticancer AgentsAntiproliferative activities on breast, pancreas, and lung cancer cell lines nih.gov
AminobisphosphonatesBone Disease TreatmentInhibitors of bone resorption; used for osteoporosis nih.gov
Phosphonate EstersAgrochemicalsUsed in the development of herbicides and insecticides chemimpex.com

Advanced Material Science Applications of Functionalized Phosphonates

The unique properties of the phosphonate group, including its strong coordination to metal ions and its ability to be incorporated into polymer backbones, make functionalized phosphonates highly valuable in material science. science.govkaust.edu.sa Research in this area is focused on creating novel materials with enhanced thermal stability, flame retardancy, and functionality for biomedical and industrial applications.

Phosphonate-based polymers are gaining attention as flame-retardant materials and for their use in biomedical applications due to their biocompatibility and biodegradability. mdpi.com For instance, phosphonate-functionalized polycarbonates have been synthesized through ring-opening polymerization, offering a route to biodegradable polymers with pendant phosphonate groups. mdpi.comresearchgate.net In another application, innovative phosphorus-based copolymers have been developed for use in dental self-etch adhesives to improve adhesion. rsc.org

In the realm of nanotechnology, phosphonates are used to functionalize nanoparticles for various purposes. Phosphonate-based linkers can anchor ligands directly onto iron oxide nanoparticle cores, which are being explored for "nanowarming" of cryopreserved biological samples. nih.gov Furthermore, phosphonate functionalization of carbon nanotubes has been shown to significantly improve their thermal stability, making them promising as flame retardant additives. nih.gov Metal phosphonates are also being investigated as a class of hybrid materials for applications in catalysis, ion exchange, and gas separation. kaust.edu.sa

Expanding Green Chemistry Methodologies in Phosphonate Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to phosphonate synthesis. sciencedaily.combioengineer.org The goal is to develop more environmentally friendly and sustainable production methods for this important class of compounds. sciencedaily.com

Several green methods for phosphonate synthesis have been developed, including solvent-free reactions, as well as techniques that utilize ultrasound or microwave irradiation to promote reactions. rsc.org Microwave-assisted synthesis has been shown to be a practical and efficient methodology for producing aryl β-ketophosphonates in good yields and short timeframes. diva-portal.org Another approach involves using environmentally benign solvents and catalysts. For example, an efficient protocol for the synthesis of benzyl phosphonates has been developed using a KI/K2CO3 catalytic system in polyethylene glycol (PEG-400), which acts as both a reaction medium and a phase transfer catalyst. frontiersin.org This method avoids the use of volatile and toxic organic solvents. frontiersin.org

While feasible green chemistry methods for the synthesis of phosphonates are being established, significant research is still required to improve the efficient recovery and recycling of phosphonates and phosphorus, which is considered a critical raw material. sciencedaily.combioengineer.org The continued "greening" of phosphonate chemistry is expected to advance through the development of novel synthetic methods and enhanced strategies for phosphorus recovery and recycling. rsc.org

Q & A

Q. What are the critical factors in synthesizing Diethyl (2-oxobutyl)phosphonate to avoid byproduct formation?

Sodium hydride purity is critical: impure NaH (contaminated with NaOH) reduces yields and introduces DAMP (diethyl diazomethylphosphonate), which is difficult to separate. Flame-drying glassware under vacuum and inert atmosphere is recommended, though checkers achieved similar results without flame-drying . Using anhydrous toluene and rigorous exclusion of moisture minimizes side reactions. Analytical methods like TLC (Rf = 0.24 in 1:1 ethyl acetate-hexanes) help monitor purity .

Q. How should researchers mitigate hazards when handling this compound in the lab?

Conduct a pre-experiment hazard assessment per ACS guidelines and Prudent Practices in the Laboratory. Key risks include reactivity of sodium hydride (pyrophoric) and diazo intermediates (potential explosivity). Use inert atmospheres, avoid hydroxide contamination, and employ DSC studies to evaluate thermal stability. Dispose of waste per local regulations, referencing Chapter 8 of Prudent Practices .

Q. What analytical techniques are recommended for characterizing this compound and its impurities?

Use 31P NMR to confirm the phosphonate structure (distinct chemical shifts for P environments) and IR spectroscopy (e.g., 4.15-µ band for diethyl phosphonate). Gas chromatography (GC) with a 2-m column resolves phosphonate derivatives, while TLC (silica gel, ethyl acetate-hexanes) helps track reaction progress. For impurities like DAMP, combine GC and IR due to overlapping polarities .

Q. How does ester group size (methyl vs. ethyl) influence reactivity in phosphonate-based reactions?

Dimethyl (2-oxobutyl)phosphonate exhibits higher reactivity in Tishchenko disproportionation compared to diethyl analogs, leading to improved yields in α,β-unsaturated ketone synthesis. Steric effects of ethyl groups may slow certain reactions, but they enhance stability during storage .

Advanced Research Questions

Q. What strategies suppress unwanted side reactions like Tishchenko disproportionation in phosphonate chemistry?

Adjusting stoichiometry (e.g., 1.8 equivalents of LiCl and DIPEA) and using iPr2NEt instead of DBU minimizes disproportionation. Optimizing solvent polarity and reaction temperature also mitigates side pathways. For example, toluene as a solvent reduces byproduct formation compared to THF .

Q. How is this compound utilized in synthesizing nitrogen heterocycles?

It participates in three-component oxidative coupling with Mannich bases and ammonium acetate (catalyzed by K-10 montmorillonite) to form pyridine-3-phosphonates. The mechanism involves enamine formation, Michael addition, and cyclization. Yields range from 50–75% for aryl/alkyl Mannich bases . Advanced applications include dipolar cycloadditions to generate pyrazoles and oxazoles .

Q. What role does this compound play in generating reactive intermediates like vinylidene carbenes?

Under basic conditions, cleavage of the acetyl group produces the Seyferth-Gilbert reagent (DAMP), which reacts with carbonyl compounds to form vinylidene carbenes. These intermediates enable alkyne synthesis from aldehydes and enol ether formation from ketones .

Q. How can researchers resolve contradictions in experimental reproducibility, such as glassware preparation?

While submitters recommend flame-drying glassware under vacuum, checkers achieved comparable yields without this step. Reproducibility hinges on rigorous moisture exclusion (argon atmosphere) and efficient stirring. Overhead stirrers are advised for heterogeneous mixtures .

Q. What mechanistic insights explain the formation of dihydropyridines from this compound?

In pyridine synthesis, the β-keto phosphonate reacts with in situ ammonia to form an enamine. Concurrent thermal decomposition of the Mannich base yields α,β-unsaturated carbonyls, which undergo Michael addition and cyclization. Atmospheric oxygen oxidizes dihydropyridine to the final product .

Q. How do catalytic systems (e.g., K-10 clay) enhance phosphonate-based multicomponent reactions?

K-10 montmorillonite provides acidic sites that accelerate enamine formation and cyclization. Its layered structure stabilizes intermediates, improving yield and selectivity. Catalyst recycling studies show consistent activity for up to three cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.